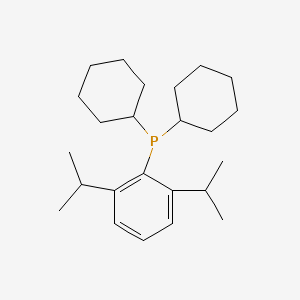

Dicyclohexyl(2,6-diisopropylphenyl)phosphine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dicyclohexyl(2,6-diisopropylphenyl)phosphine can be synthesized through the reaction of 2,6-diisopropylphenylmagnesium bromide with dicyclohexylphosphine chloride . The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

Dicyclohexyl(2,6-diisopropylphenyl)phosphine undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal salts and oxidizing agents . The reactions are typically carried out under inert conditions to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include metal-phosphine complexes and phosphine oxides .

Aplicaciones Científicas De Investigación

Homogeneous Catalysis

Overview : Dicyclohexyl(2,6-diisopropylphenyl)phosphine is primarily used as a ligand in homogeneous catalysis. It forms complexes with transition metals, enhancing their catalytic activity.

Key Reactions :

- Cross-Coupling Reactions : This compound is extensively employed in cross-coupling reactions, such as Suzuki and Heck reactions, which are crucial for forming carbon-carbon bonds. The bulky nature of the ligand stabilizes the metal center and allows for selective activation of substrates .

- Hydrovinylation : It also participates in hydrovinylation reactions, showcasing its versatility in organic synthesis.

- Asymmetric Synthesis : The ligand has been utilized in asymmetric synthesis processes, contributing to the formation of chiral compounds.

Coordination Chemistry

This compound interacts with various transition metals, influencing their reactivity profiles. Notable studies include:

- Rhodium Complexes : Coordination studies with rhodium have demonstrated that this ligand stabilizes metal-ligand complexes effectively, enhancing catalytic performance in various reactions.

- Palladium-Catalyzed Reactions : The ligand has been shown to improve yields in palladium-catalyzed direct arylation processes, indicating its importance in fine chemical synthesis .

Comparative Analysis with Other Ligands

To understand the unique properties of this compound, a comparative analysis with similar ligands is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Dicyclohexylphosphine | Two cyclohexane groups | Less sterically hindered |

| Triphenylphosphine | Three phenyl groups | More symmetrical |

| Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2- yl)phosphine | Contains methoxy substituents | Different electronic properties |

This compound stands out due to its significant steric bulk and unique electronic characteristics that enhance its reactivity compared to these similar compounds.

Case Study 1: Palladium-Catalyzed Arylations

Research has shown that using this compound as a ligand in palladium-catalyzed arylation reactions significantly improves yields. For instance, indoles reacted with chloropyrazines to afford heteroarylated products efficiently under mild conditions .

Case Study 2: Functionalization of Aromatic Compounds

The ligand has been applied successfully to the trifluoromethylation of complex agrochemical molecules. This application highlights its synthetic utility in late-stage functionalization processes .

Mecanismo De Acción

The mechanism by which dicyclohexyl(2,6-diisopropylphenyl)phosphine exerts its effects involves the stabilization of transition metal complexes. The phosphine ligand coordinates to the metal center, forming a stable complex that can undergo various catalytic transformations . The molecular targets and pathways involved depend on the specific catalytic reaction being performed .

Comparación Con Compuestos Similares

Similar Compounds

Some similar compounds include:

2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl: Known for its use in enantioselective catalytic reactions.

Dicyclohexylphenylphosphine: Another phosphine ligand used in similar catalytic processes.

Uniqueness

Dicyclohexyl(2,6-diisopropylphenyl)phosphine is unique due to its specific steric and electronic properties, which make it particularly effective in stabilizing transition metal complexes and facilitating various catalytic reactions .

Actividad Biológica

Dicyclohexyl(2,6-diisopropylphenyl)phosphine (DCIPP) is a phosphine ligand that has garnered attention in the field of catalysis due to its unique steric and electronic properties. This article explores its biological activity, primarily focusing on its role in catalysis and potential implications in medicinal chemistry.

DCIPP has a molecular formula of C₁₈H₃₁P and a molecular weight of approximately 358.54 g/mol. The compound features bulky dicyclohexyl groups and a 2,6-diisopropylphenyl moiety, contributing to its steric hindrance and electronic characteristics that are advantageous in various catalytic applications.

Catalytic Applications

DCIPP is predominantly used as a ligand in homogeneous catalysis, particularly in transition metal-catalyzed reactions. Its bulky structure allows it to stabilize metal centers effectively, facilitating specific chemical transformations such as:

- Cross-Coupling Reactions : DCIPP is instrumental in forming carbon-carbon bonds, essential for synthesizing complex organic molecules.

- Hydrovinylation : This reaction involves the addition of alkenes to carbonyl compounds, where DCIPP enhances selectivity and reactivity.

- Asymmetric Synthesis : The ligand has demonstrated effectiveness in promoting enantioselective reactions, which are crucial for producing chiral molecules in pharmaceuticals .

Coordination Behavior with Transition Metals

Studies have shown that DCIPP forms stable complexes with various transition metals, including rhodium and gold. For instance, the coordination of DCIPP with rhodium(I) results in a slightly distorted square-planar geometry, indicating its significant steric demand . This coordination behavior is vital for understanding the reactivity profiles of metal-ligand complexes.

| Metal Complex | Coordination Geometry | Notable Reactions |

|---|---|---|

| Rh(I)-DCIPP | Square-planar | Hydroarylation |

| Au(I)-DCIPP | Linear | Asymmetric cyclization |

Biological Implications

While primarily recognized for its catalytic properties, the biological implications of DCIPP are emerging. Research indicates that phosphine ligands can influence biological systems through their interactions with metal ions, which are pivotal in various enzymatic processes. For example:

Comparative Analysis with Other Phosphine Ligands

To highlight the uniqueness of DCIPP, it is beneficial to compare it with other phosphine ligands:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Dicyclohexylphosphine | Two cyclohexane groups | Less sterically hindered than DCIPP |

| Triphenylphosphine | Three phenyl groups | More symmetrical; less sterically bulky |

| Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2- yl)phosphine | Contains methoxy substituents | Offers different electronic properties due to methoxy groups |

DCIPP stands out due to its significant steric bulk and unique electronic characteristics that enhance its reactivity in catalysis compared to these similar compounds.

Propiedades

IUPAC Name |

dicyclohexyl-[2,6-di(propan-2-yl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39P/c1-18(2)22-16-11-17-23(19(3)4)24(22)25(20-12-7-5-8-13-20)21-14-9-6-10-15-21/h11,16-21H,5-10,12-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJYWUVKNAFRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)P(C2CCCCC2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609353 | |

| Record name | Dicyclohexyl[2,6-di(propan-2-yl)phenyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053657-07-0 | |

| Record name | Dicyclohexyl[2,6-di(propan-2-yl)phenyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.